S-Nitroso-N-propionyl-D,L-penicillamine mechanism of action
S-Nitroso-N-propionyl-D,L-penicillamine mechanism of action
An In-depth Technical Guide to the Mechanism of Action of S-Nitroso-N-propionyl-D,L-penicillamine
Foreword for the Research Community
This guide provides a detailed examination of the mechanism of action of S-Nitroso-N-propionyl-D,L-penicillamine (SNPP). As a member of the S-nitrosothiol (RSNO) class of molecules, SNPP is primarily recognized for its role as a nitric oxide (NO) donor. The biological significance of NO as a signaling molecule is vast, participating in everything from cardiovascular homeostasis to neurotransmission and immune responses. Understanding the precise mechanisms by which donors like SNPP release NO and trigger downstream cellular events is paramount for their application in research and therapeutic development.
It is important to note that while the specific molecule of interest is S-Nitroso-N-propionyl-D,L-penicillamine (CAS 225233-98-7)[1][2], the body of published research is overwhelmingly focused on its close structural analog, S-Nitroso-N-acetyl-D,L-penicillamine (SNAP). The substitution of a propionyl group for an acetyl group on the nitrogen atom represents a minor structural change—the addition of a single methylene group. This modification is not expected to fundamentally alter the core chemical reactivity of the S-nitroso moiety, which is the functional center of the molecule responsible for NO donation.
Therefore, this guide will leverage the extensive data available for SNAP as a scientifically robust and well-documented model to describe the synthesis, NO-release mechanisms, signaling pathways, and relevant experimental protocols. This approach allows for an in-depth, technically sound exploration of the expected actions of SNPP, grounded in the solid foundation of evidence established for its class of compounds.
Molecular Profile and Synthesis
S-Nitroso-N-propionyl-D,L-penicillamine is an organosulfur compound derived from the amino acid penicillamine.[1][2] The crucial functional group is the S-nitroso moiety (-S-N=O), which is covalently attached to the sulfur atom of the penicillamine backbone. This S-N bond is inherently labile, forming the chemical basis for its action as an NO donor.
Chemical Structure
-
Appearance: Like other tertiary RSNOs, it is expected to be a green solid.[3]
Synthesis Protocol: Acidified Nitrite Nitrosation
The synthesis of S-nitrosothiols is typically achieved by the reaction of a thiol with an acidified source of nitrite. The following protocol, adapted from established methods for SNAP synthesis, is a representative procedure for generating SNPP from its precursor, N-propionyl-D,L-penicillamine.[4]
Core Principle: The reaction involves the formation of nitrous acid (HNO₂) in situ from sodium nitrite and a strong acid. The nitrous acid then nitrosates the sulfhydryl group of the N-propionyl-D,L-penicillamine to form the S-nitrosothiol.
Step-by-Step Protocol:
-
Precursor Dissolution: Dissolve N-propionyl-D,L-penicillamine in a suitable solvent system, such as a mixture of methanol and aqueous strong acid (e.g., HCl or H₂SO₄).
-
Cooling: Chill the reaction vessel in an ice bath. This is critical as the S-N bond is thermally labile.
-
Nitrosating Agent Preparation: Prepare a chilled aqueous solution of sodium nitrite (NaNO₂).
-
Nitrosation Reaction: Add the sodium nitrite solution dropwise to the stirring, chilled solution of the thiol precursor. The reaction should be performed in the dark (e.g., by wrapping the flask in aluminum foil) to prevent photo-decomposition of the product.
-
Reaction Monitoring: A successful reaction is typically indicated by a color change to green, characteristic of tertiary S-nitrosothiols.[3]
-
Product Isolation: The product can be isolated by precipitation, filtration, or extraction, followed by drying under vacuum.
-
Storage: The final product should be stored desiccated at low temperatures (e.g., -20°C) and protected from light to ensure stability.[4]
Mechanism of Nitric Oxide Release
The therapeutic and biological effects of SNPP are entirely dependent on the release of nitric oxide. This release is not a simple, single-pathway process but is influenced by several environmental factors. The primary event is the cleavage of the S-N bond.
Decomposition Pathways
-
Homolytic Cleavage (Thermal/Spontaneous): At physiological temperature (37°C), the S-N bond can undergo spontaneous homolytic cleavage, yielding a nitric oxide radical (•NO) and a thiyl radical (RS•). This is often a key pathway for its biological action.[4]
-
Photolysis: Exposure to light, particularly in the UV-visible range, provides the energy to break the S-N bond, leading to rapid NO release. This property necessitates careful handling in laboratory settings but can be exploited for controlled, light-triggered NO delivery.[5]
-
Metal-Ion Catalysis: The presence of transition metal ions, especially cuprous ions (Cu⁺), dramatically accelerates the decomposition of S-nitrosothiols.[4] This is a highly significant pathway in biological systems where trace metals are present. Reducing agents like ascorbate can enhance this process by maintaining copper in its reduced Cu⁺ state.
Downstream Biological Signaling Pathways
Once released, nitric oxide initiates signaling cascades through two primary, well-established mechanisms: the canonical cGMP-dependent pathway and the cGMP-independent pathway of protein S-nitrosylation.
Canonical Pathway: Soluble Guanylate Cyclase (sGC) Activation
This is the most widely recognized pathway for NO signaling, particularly in the cardiovascular system.
-
NO Binding: Liberated NO diffuses across cell membranes and binds to the heme cofactor of the enzyme soluble guanylate cyclase (sGC).
-
sGC Activation: This binding event induces a conformational change in sGC, activating its enzymatic function.
-
cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
PKG Activation: cGMP acts as a second messenger, binding to and activating Protein Kinase G (PKG).
-
Physiological Effects: PKG then phosphorylates various downstream target proteins, leading to effects such as smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.[6]
Non-Canonical Pathway: Protein S-Nitrosylation
S-nitrosylation is a reversible post-translational modification where a nitroso group is added to the thiol side chain of a cysteine residue within a protein. This modification can profoundly alter the protein's function, stability, or interactions, acting as a critical redox-based signaling mechanism. SNPP, by releasing NO, can induce the S-nitrosylation of a wide array of proteins.
Mechanism of S-Nitrosylation: The exact chemical mechanism can be complex, involving intermediates such as dinitrogen trioxide (N₂O₃) or direct reaction with thiyl radicals. A key feature is its specificity; not all cysteines are equally susceptible to nitrosylation. The local chemical environment, including pH and the presence of specific motifs, dictates which proteins are targeted.
Functional Consequences: Aberrant S-nitrosylation has been implicated in various disease states, including neurodegeneration.[7] For example, S-nitrosylation can:
-
Inhibit enzyme activity (e.g., caspases, metalloproteinases).
-
Alter ion channel function.
-
Modulate protein-protein interactions.
Key Experimental Protocols for Mechanistic Elucidation
To characterize the mechanism of action of SNPP, a series of established experimental protocols can be employed.
Protocol: Quantification of NO Release via Griess Assay
This colorimetric assay indirectly measures NO release by quantifying its stable breakdown product, nitrite (NO₂⁻).[8][9]
Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color, measured by absorbance, is proportional to the nitrite concentration.[8][10]
Materials:
-
Griess Reagent: A two-part solution consisting of (A) sulfanilamide in phosphoric acid and (B) N-(1-naphthyl)ethylenediamine (NED) in water.
-
Sodium Nitrite (NaNO₂) standard solution.
-
96-well microplate and plate reader (540 nm).
-
SNPP solution of known concentration.
Step-by-Step Protocol:
-
Standard Curve Preparation: Prepare a series of NaNO₂ standards (e.g., 0-100 µM) in the same buffer that will be used for the SNPP sample.
-
Sample Preparation: Incubate the SNPP solution at 37°C for a defined period to allow for NO release and subsequent conversion to nitrite.
-
Assay Plate Loading: Pipette 50 µL of each standard and SNPP sample into separate wells of the 96-well plate.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent part A to each well, followed by a brief incubation (5-10 minutes) at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent part B to each well. Incubate for 5-10 minutes at room temperature to allow the purple color to develop.
-
Absorbance Measurement: Read the absorbance of the plate at 540 nm.
-
Calculation: Subtract the blank reading, plot the standard curve (Absorbance vs. Nitrite Concentration), and determine the nitrite concentration in the SNPP samples from the curve's linear regression.
Protocol: Detection of S-Nitrosylated Proteins via Biotin-Switch Technique (BST)
The BST is the gold-standard method for identifying proteins that have been S-nitrosylated in response to an NO donor like SNPP.[11][12][13]
Principle: The technique involves three sequential steps: (1) blocking all free (non-nitrosylated) cysteine thiols, (2) selectively reducing the S-nitrosothiols to free thiols, and (3) labeling these newly formed thiols with a biotin tag for detection.[12][14]
Step-by-Step Protocol:
-
Sample Preparation: Lyse cells or homogenize tissue treated with SNPP (and appropriate controls) in HEN buffer (HEPES, EDTA, Neocuproine).
-
Blocking Free Thiols: Add a blocking reagent, typically methyl methanethiosulfonate (MMTS), to the protein lysate along with SDS. Incubate at 50°C to block all free cysteine residues.
-
Protein Precipitation: Remove excess MMTS by precipitating the proteins with three to four volumes of ice-cold acetone. Centrifuge to pellet the proteins and wash the pellet.
-
Selective Reduction: Resuspend the protein pellet in HENS buffer and add sodium ascorbate. This will selectively reduce the S-nitrosothiol bonds back to free thiols.
-
Biotin Labeling: Immediately add a thiol-reactive biotinylating agent, such as Biotin-HPDP. This will covalently label the newly exposed cysteine residues that were formerly S-nitrosylated.
-
Detection: The biotinylated proteins can now be detected.
-
For specific proteins: Perform another acetone precipitation, run the sample on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody against the protein of interest after streptavidin affinity purification.
-
For global detection: Perform a Western blot and probe with streptavidin-HRP or an anti-biotin antibody to visualize all S-nitrosylated proteins.
-
Protocol: Functional Vasodilation Assay
This assay directly measures the physiological effect of SNPP on vascular tone using an ex vivo setup.[15][16]
Principle: Arterial rings are mounted in an organ bath, pre-constricted to induce tone, and then exposed to increasing concentrations of SNPP to measure the relaxation response.
Materials:
-
Wire myograph system with organ bath, force transducer, and data acquisition software.
-
Krebs-Henseleit buffer.
-
A vasoconstrictor agent (e.g., Phenylephrine, U46619).
-
SNPP stock solution.
Step-by-Step Protocol:
-
Tissue Preparation: Isolate a segment of an artery (e.g., rat aorta or mesenteric artery) and cut it into 2-3 mm rings, taking care not to damage the endothelium.
-
Mounting: Mount the arterial ring on the wires of the myograph in an organ bath filled with Krebs-Henseleit buffer, bubbled with 95% O₂/5% CO₂ and maintained at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a set resting tension for 60-90 minutes.
-
Viability Check: Constrict the vessel with a high-potassium solution to ensure viability. Wash and return to baseline.
-
Pre-constriction: Add a vasoconstrictor (e.g., phenylephrine to ~80% of its maximal response) to induce a stable contractile tone.
-
Dose-Response Curve: Once the contraction is stable, add cumulative concentrations of SNPP to the bath at set intervals (e.g., every 5 minutes).
-
Data Recording: Continuously record the tension. Relaxation is expressed as a percentage decrease from the pre-constricted tone.
-
Analysis: Plot the percentage relaxation against the log concentration of SNPP to generate a dose-response curve and calculate the EC₅₀ value.
Protocol: Functional Platelet Aggregation Assay
This assay measures the ability of SNPP to inhibit platelet activation and aggregation.[17][18][19]
Principle: Light transmission through a suspension of platelet-rich plasma (PRP) is monitored. As platelets aggregate, the suspension becomes clearer, and light transmission increases.[18]
Materials:
-
Light Transmission Aggregometer.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP), prepared from citrated whole blood.[20][21]
-
A platelet agonist (e.g., ADP, collagen).
-
SNPP stock solution.
Step-by-Step Protocol:
-
PRP Preparation: Collect whole blood into sodium citrate tubes. Centrifuge at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.
-
Aggregometer Setup: Calibrate the aggregometer, setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Assay Procedure: Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Inhibition Step: Add a specific concentration of SNPP (or vehicle control) to the PRP and incubate for a short period (e.g., 2 minutes).
-
Induce Aggregation: Add a platelet agonist (e.g., ADP) to initiate aggregation.
-
Data Recording: Record the change in light transmission for 5-10 minutes.
-
Analysis: The inhibitory effect of SNPP is calculated by comparing the maximal aggregation in its presence to the maximal aggregation in the control (vehicle) sample.
Representative Data
The following tables present typical quantitative data obtained for the N-acetyl analog, SNAP, which serve as a benchmark for the expected efficacy of SNPP.
Table 1: Dose-Dependent Vasodilation by SNAP in Hypoxia-Constricted Rat Pulmonary Arteries
| SNAP Concentration (µg) | Percent Fall in Hypoxic Vasoconstriction (Mean ± SD) |
|---|---|
| 1 | 22 ± 22% |
| 10 | 55 ± 22% |
| 100 | 79 ± 23% |
(Data adapted from Emery, C. J. (1995). Physiol Res.)[16]
Table 2: Inhibition of Platelet Aggregation and Related Functions by SNAP Analogs
| Compound (Concentration) | Inhibition of Fibrinogen Binding | Increase in intraplatelet cGMP |
|---|---|---|
| SNAP (0.01–3 µM) | Potent Inhibition | Correlated Increase |
| SNFP (0.01–3 µM) | Potent Inhibition | Correlated Increase |
| SNPL (0.01–3 µM) | Potent Inhibition | Correlated Increase |
(Data adapted from Salas, E., et al. (1994). Br J Pharmacol.)[6]
Conclusion and Future Directions
S-Nitroso-N-propionyl-D,L-penicillamine, as a member of the S-nitrosothiol family, functions as a potent nitric oxide donor. Its mechanism of action is centered on the controlled chemical release of NO, which subsequently activates downstream signaling pathways. The primary routes of NO signaling are the canonical activation of the sGC-cGMP-PKG pathway, leading to well-characterized effects like vasodilation, and the cGMP-independent modification of protein function via S-nitrosylation.
This guide has provided a comprehensive framework for understanding this mechanism, using the extensively studied analog SNAP as a reliable proxy. The detailed protocols supplied herein offer researchers the necessary tools to rigorously investigate the specific properties of SNPP, from its fundamental NO release kinetics to its complex effects on cellular and physiological systems.
Future research should focus on directly characterizing SNPP to determine if the N-propionyl group confers any unique properties regarding stability, lipophilicity, or NO release profile compared to its N-acetyl counterpart. Such studies will be crucial for fully elucidating its potential as a distinct pharmacological tool or therapeutic agent.
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